Carbamic acid, (3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester, (S)- (9CI) Carbamic acid, (3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester, (S)- (9CI)
Brand Name: Vulcanchem
CAS No.: 173340-26-6
VCID: VC0061939
InChI: InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1
SMILES: CC(C)(C)OC(=O)NCC1CCNC1
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

Carbamic acid, (3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester, (S)- (9CI)

CAS No.: 173340-26-6

Main Products

VCID: VC0061939

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

Carbamic acid, (3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester, (S)- (9CI) - 173340-26-6

CAS No. 173340-26-6
Product Name Carbamic acid, (3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester, (S)- (9CI)
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1
Standard InChIKey WIEJVMZWPIUWHO-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H]1CCNC1
SMILES CC(C)(C)OC(=O)NCC1CCNC1
Canonical SMILES CC(C)(C)OC(=O)NCC1CCNC1
PubChem Compound 1519426
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator